N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide
Description
“N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide” is a complex organic compound that belongs to the class of triazolopyrazines
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[[7-(4-fluorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O4S/c1-31-17-5-3-4-14(19(17)32-2)12-24-18(29)13-33-22-26-25-20-21(30)27(10-11-28(20)22)16-8-6-15(23)7-9-16/h3-11H,12-13H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNKKONZHJMDGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the triazolopyrazine core through cyclization reactions.
- Introduction of the fluorophenyl group via nucleophilic substitution.
- Attachment of the dimethoxyphenylmethyl group through alkylation reactions.
- Final acylation to form the acetamide moiety.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-purity reagents.
- Control of reaction temperature and time.
- Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of the oxo group to hydroxyl.
Substitution: Halogenation or nitration of the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of electrophilic reagents like halogens or nitronium ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(4-chlorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide
- N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(4-bromophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide
Uniqueness
The uniqueness of “N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide” lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Q & A
Q. What are the critical synthetic steps for this compound, and how are side reactions minimized?
The synthesis involves multi-step reactions, including:
- Triazolo-pyrazine core formation : Cyclization of precursor heterocycles under controlled temperatures (e.g., 60–80°C) and inert atmospheres (N₂/Ar) to prevent oxidation .
- Thioether linkage introduction : Coupling the sulfanyl group via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) to avoid hydrolysis .
- Amide bond formation : Using coupling agents like EDCI/HOBt in dichloromethane at 0–4°C to suppress racemization . Side reactions are minimized by real-time monitoring with TLC and quenching reactive intermediates promptly .
Q. Which analytical techniques are essential for confirming structure and purity?
- 1H/13C NMR : Assigns proton environments (e.g., aromatic peaks for fluorophenyl at δ 7.2–7.8 ppm) and confirms acetamide linkage (δ 2.1–2.3 ppm for CH₂S) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 523.1245) .
- HPLC : Quantifies purity (>95%) using C18 columns with UV detection at 254 nm .
Q. How is stability assessed under varying pH and temperature conditions?
- pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, followed by HPLC to detect degradation products (e.g., hydrolysis of the acetamide group at pH < 3) .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C indicates robustness) .
Advanced Research Questions
Q. What methodologies optimize reaction conditions for improved yield?
- Design of Experiments (DoE) : Systematic variation of factors (temperature, solvent, catalyst loading) to identify optimal conditions. For example, a central composite design can model the effect of temperature (60–100°C) and solvent polarity (THF vs. DMF) on cyclization yield .
- Response Surface Methodology (RSM) : Predicts maximum yield (e.g., 78%) at 85°C in DMF with 1.2 eq. of catalyst .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Analog synthesis : Modify substituents (e.g., replacing 4-fluorophenyl with 3-chlorophenyl) and test bioactivity .
- Computational docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinase enzymes) based on triazolo-pyrazine interactions .
- Pharmacophore modeling : Identify critical moieties (e.g., sulfanyl group for hydrogen bonding) using Schrödinger Suite .
Q. What strategies resolve conflicting bioactivity data across studies?
- Assay standardization : Replicate experiments under identical conditions (e.g., cell line: HEK293, incubation time: 48h) .
- Orthogonal assays : Confirm results via SPR (binding affinity) and Western blot (target protein inhibition) .
- Purity re-evaluation : Reanalyze batches with LC-MS to rule out impurities (>98% purity required for IC50 validation) .
Q. Which in silico tools predict metabolic pathways and toxicity?
- ADMET prediction : Use SwissADME to assess permeability (LogP ≈ 2.5) and CYP450 inhibition risks .
- Metabolism simulation : Run GLORYx to identify probable Phase I metabolites (e.g., demethylation of methoxyphenyl) .
Q. How is crystallinity characterized, and what are its implications for formulation?
- PXRD : Compare experimental vs. simulated patterns to confirm polymorphic form .
- Solubility testing : Use shake-flask method in biorelevant media (FaSSIF/FeSSIF) to guide salt or cocrystal formulations .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Optimized Yield
| Step | Optimal Conditions | Yield Improvement | Reference |
|---|---|---|---|
| Cyclization | 85°C, DMF, 1.2 eq. catalyst | 78% → 85% | |
| Thioether Coupling | 0°C, DCM, 2.5 eq. base | 65% → 72% | |
| Amidation | EDCI/HOBt, 4Å molecular sieves | 70% → 82% |
Q. Table 2. Stability Profile Under Accelerated Conditions
| Condition | Degradation Products | Half-Life (Days) | Reference |
|---|---|---|---|
| pH 2.0, 37°C | Hydrolyzed acetamide | 3.2 | |
| 40°C/75% RH | Oxidized triazolo-pyrazine | 14.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
